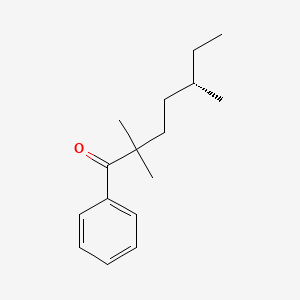
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one is an organic compound with a complex structure that includes a phenyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,2,5-trimethyl-1-phenylheptan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl ketone with a suitable alkyl halide under basic conditions. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenyl ketone, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5S)-2,2,5-trimethyl-1-phenylheptan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5R)-2,2,5-trimethyl-1-phenylheptan-1-one: The enantiomer of the compound with similar chemical properties but different biological activity.
2,2,5-trimethyl-1-phenylhexan-1-one: A structurally similar compound with one less carbon atom in the chain.
2,2,5-trimethyl-1-phenylheptane: A similar compound without the ketone group.
Uniqueness
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one is unique due to its specific stereochemistry and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61067-09-2 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one |
InChI |
InChI=1S/C16H24O/c1-5-13(2)11-12-16(3,4)15(17)14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3/t13-/m0/s1 |
InChI Key |
XAASQMJXNWDARU-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@H](C)CCC(C)(C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)CCC(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















